2-{[Benzyl(ethyl)amino]methyl}-4-fluoroaniline
Overview
Description
2-{[Benzyl(ethyl)amino]methyl}-4-fluoroaniline is a synthetic molecule with the formula C₁₆H₁₉FN₂ . It’s also known as N-(2-benzylethyl)-4-fluoroaniline.
Molecular Structure Analysis
The molecular structure of 2-{[Benzyl(ethyl)amino]methyl}-4-fluoroaniline consists of 16 carbon atoms, 19 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
The average mass of 2-{[Benzyl(ethyl)amino]methyl}-4-fluoroaniline is 258.334 Da .Scientific Research Applications
Synthesis of Heterocycles
2-{[Benzyl(ethyl)amino]methyl}-4-fluoroaniline has been used in the synthesis of complex heterocycles. For instance, its reaction with sulfuric acid leads to the concurrent formation of halogeno-substituted dibenzoazepines and dibenzazocines, which are core structures in various bioactive compounds. These derivatives exhibit distinct structural conformations and intermolecular interactions, as seen in their crystal structures. Such reactions are integral to medicinal chemistry for creating potential therapeutic agents (Acosta Quintero et al., 2019).
Intermediate in Complex Synthesis
It serves as an intermediate in the synthesis of fluorinated biphenyl, a key component in the production of non-steroidal anti-inflammatory and analgesic materials. Innovations in synthesis, such as a practical pilot-scale method developed for 2-fluoro-4-bromobiphenyl, showcase its importance in pharmaceutical manufacturing (Qiu et al., 2009).
Inhibitor Synthesis
The compound has also been involved in synthesizing enzyme-activated irreversible inhibitors of ornithine decarboxylase, a key enzyme in polyamine biosynthesis. Such inhibitors have significant implications in cancer therapy and other diseases related to polyamine biosynthesis (Mamont et al., 1986).
Radiolabeled Compound Synthesis
It's used in the synthesis of radiolabeled compounds like [14C]flupirtine maleate, highlighting its role in creating diagnostic or therapeutic agents involving radioisotopes (Choi et al., 1987).
Structural Studies
The compound contributes to the formation of complex molecular structures, as observed in studies involving the crystal structure of certain fluorinated compounds. The understanding of molecular geometry and intermolecular interactions in these structures is crucial for drug design and materials science (Burns & Hagaman, 1993).
Safety And Hazards
properties
IUPAC Name |
2-[[benzyl(ethyl)amino]methyl]-4-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2/c1-2-19(11-13-6-4-3-5-7-13)12-14-10-15(17)8-9-16(14)18/h3-10H,2,11-12,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJOAYMPLLBRAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=C(C=CC(=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[Benzyl(ethyl)amino]methyl}-4-fluoroaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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